Inhibiteur de Lck

Vue d'ensemble

Description

Les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes sont des composés qui ciblent spécifiquement la protéine tyrosine kinase spécifique des lymphocytes, un membre de la famille Src des tyrosine kinases. Ces inhibiteurs sont cruciaux dans la régulation des fonctions des lymphocytes T et ont des implications significatives dans le traitement de diverses maladies, notamment le cancer et les maladies auto-immunes .

Applications De Recherche Scientifique

Lymphocyte-specific protein tyrosine kinase inhibitors have a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Lck inhibitors primarily target the Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is a non-receptor Src family kinase that plays a crucial role in various cellular processes such as cell cycle control, cell adhesion, motility, proliferation, and differentiation . It is essential for the development, activity, and proliferation of T cells . Aberrant functioning of Lck may contribute to the pathological progression and development of human diseases, such as autoimmune disorders and cancers .

Mode of Action

Lck inhibitors, such as dasatinib and ponatinib, interact with Lck by inhibiting its kinase activity . They act by binding to the ATP-binding pocket of Lck, thereby preventing the phosphorylation of tyrosine residues of certain proteins involved in the intracellular signaling pathways of lymphocytes . This inhibition results in the suppression of T cell activation and proliferation .

Biochemical Pathways

Lck is involved in the phosphorylation process of several intracellular signaling molecules such as IL-2-inducible T-cell kinase (ITK), protein kinase C, Phosphoinositide 3-kinase (PI3K), and Zeta-chain-associated protein kinase 70 (ZAP-70) . Therefore, Lck inhibitors affect these pathways and their downstream effects. For instance, Lck inhibitors have been found to downregulate the Lck-NF-κB signaling pathway , which controls the expression of several genes related to cell survival, apoptosis, and inflammation .

Pharmacokinetics

The pharmacokinetics of Lck inhibitors like dasatinib and ponatinib have been studied in preclinical models . Given orally in mice, ponatinib was associated with slower clearance, a longer Tmax, and higher AUC0-24h, although maximum pLCK inhibition was comparable between the two drugs . Dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .

Result of Action

The primary result of Lck inhibitor action is the inhibition of T cell proliferation and the induction of apoptosis in certain cancer cells . For instance, Lck inhibitors have shown therapeutic effects in T-cell acute lymphoblastic leukemia (T-ALL) by acting as cytotoxic agents . They have also demonstrated potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .

Action Environment

The action of Lck inhibitors can be influenced by environmental factors. For example, light-responsive molecular tools targeting kinases like Lck have been developed, allowing users to control and monitor real-time inhibitory activity . This introduces an unprecedented all-photonic method for controlling the release of the active kinase inhibitor externally with light . This concept of release-and-report inhibitors has the potential to be extended to other biorelevant targets where both spatiotemporal control in a cellular setting and a reporting mechanism would be beneficial .

Analyse Biochimique

Biochemical Properties

The Lck inhibitor interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets the Lck enzyme, a protein tyrosine kinase that is critical for initiating T-cell receptor (TCR) signaling . The inhibitor binds to the ATP-binding site of the Lck’s kinase domain, preventing the transfer of phosphate groups and subsequently inhibiting the kinase’s enzymatic activity . This interaction disrupts downstream signaling events that depend on Lck’s activity .

Cellular Effects

The Lck inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can block the activation of NF-κB and Akt, indicating the abrogation of B-cell receptor signaling . It also reduces cell proliferation and increases apoptosis in certain cancer cells .

Molecular Mechanism

The Lck inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of the Lck’s kinase domain, inhibiting the kinase’s enzymatic activity . This inhibition disrupts downstream signaling events that depend on Lck’s activity, ultimately impacting immune responses and related cellular functions .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the Lck inhibitor can change. It has been shown to have a longer Tmax and higher AUC0-24h when given orally in mice, indicating slower clearance . This suggests that the Lck inhibitor has a stable profile and can exert long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of the Lck inhibitor can vary with different dosages in animal models. For instance, the Lck inhibitor A-770041, when administered daily by gavage, was found to attenuate lung fibrosis in bleomycin-treated mice

Metabolic Pathways

The Lck inhibitor is involved in several metabolic pathways. It interacts with enzymes such as CD45 and Csk, which are crucial for maintaining the balance of phosphorylation at the inhibitory and activating Tyr residues of Lck . The inhibitor’s impact on metabolic flux or metabolite levels is an area that warrants further exploration.

Transport and Distribution

It is known that Lck, the target of the inhibitor, can exist in a free form anchored to the plasma membrane , suggesting that the inhibitor may also localize to the membrane to exert its effects.

Subcellular Localization

The subcellular localization of the Lck inhibitor is likely to be closely associated with its target, Lck. Lck is known to be present in various compartments within the cell, including the plasma membrane Therefore, it is plausible that the Lck inhibitor may also localize to these compartments to effectively inhibit Lck activity

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Par exemple, une voie de synthèse courante implique la préparation d'un noyau de pyrrolo[3,2-d]pyrimidine, suivi de la fonctionnalisation avec divers substituants pour améliorer la spécificité et la puissance .

Méthodes de production industrielle

La production industrielle des inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes utilise souvent des techniques de synthèse et de purification à haut débit. Ces méthodes comprennent la synthèse en phase solide automatisée, la purification chromatographique et la cristallisation pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes subissent diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de l'inhibiteur, ce qui peut modifier son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité de l'inhibiteur.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes modifiés avec une spécificité, une puissance et une stabilité améliorées .

Applications de la recherche scientifique

Les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes ont une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes exercent leurs effets en se liant au site actif de la protéine tyrosine kinase spécifique des lymphocytes, empêchant sa phosphorylation et son activation subséquente. Cette inhibition perturbe la signalisation du récepteur des lymphocytes T, conduisant à une réduction de l'activation et de la prolifération des lymphocytes T. Les cibles moléculaires et les voies impliquées comprennent les domaines Src homology 2 (SH2) et Src homology 3 (SH3) de la protéine tyrosine kinase spécifique des lymphocytes, qui sont essentiels à sa fonction .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes sont uniques par leur haute spécificité pour la protéine tyrosine kinase spécifique des lymphocytes, ce qui minimise les effets hors cible et améliore leur potentiel thérapeutique. Comparés à d'autres inhibiteurs de plusieurs kinases comme le dasatinib et le ponatinib, les inhibiteurs de la protéine tyrosine kinase spécifique des lymphocytes offrent une approche plus ciblée, réduisant le risque d'effets secondaires indésirables .

Propriétés

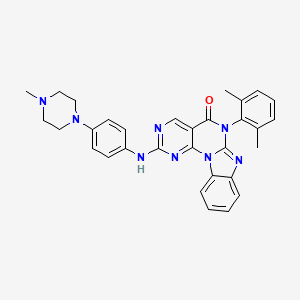

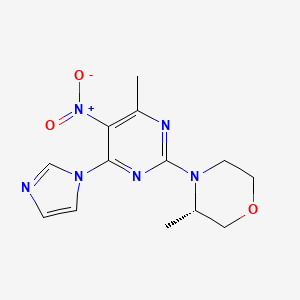

IUPAC Name |

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJJWVDKNXABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

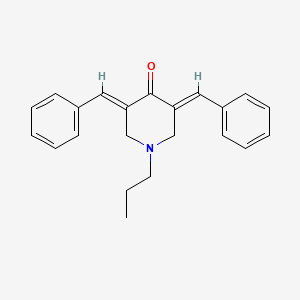

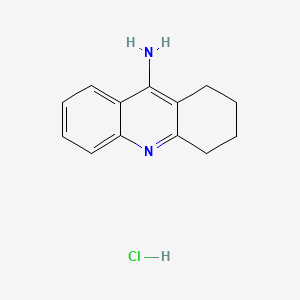

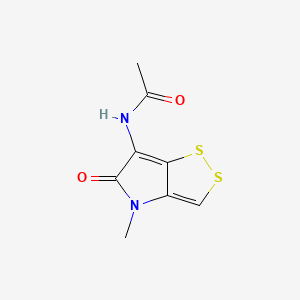

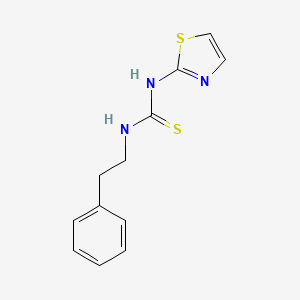

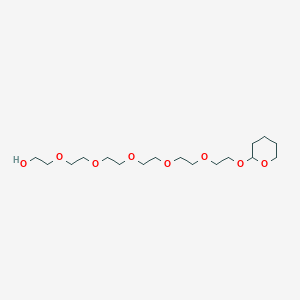

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)